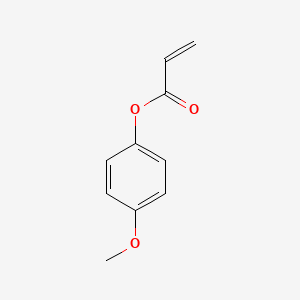

p-Methoxyphenyl acrylate

Description

Significance and Scope of p-Methoxyphenyl Acrylate (B77674) Research

The scientific community's interest in p-methoxyphenyl acrylate stems from its versatile nature as a monomer in polymerization reactions. ontosight.ailookchem.com This characteristic allows for the synthesis of polymers and copolymers with tailored properties, opening doors for a wide range of applications. ontosight.ailookchem.com

Key areas of research involving this compound include:

Polymer Synthesis: As a monomer, it is integral to creating polymers and copolymers used in coatings, adhesives, and composite materials. ontosight.ai

Photocurable Materials: Its acrylate functionality makes it a valuable component in formulations that cure under light, with applications in 3D printing, dental materials, and optical devices. ontosight.ai

Biomedical and Pharmaceutical Applications: Researchers are exploring the biological activity of this compound and its derivatives for potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ai For instance, derivatives have been investigated for their potential in maintaining the self-renewal and pluripotency of stem cells. google.com

Historical Context of Acrylate Chemistry Relevant to this compound

The journey of acrylates began in the mid-19th century with the synthesis of acrylic acid and methacrylic acid. britannica.com However, the practical potential of these compounds wasn't fully realized until 1901, when German chemist Dr. Otto Röhm published his doctoral thesis on the polymers of acrylic esters. britannica.comacrylicwarehouse.com This foundational work paved the way for the commercialization of polyacrylate resins in the 1930s. britannica.com

A significant milestone in acrylate chemistry was the development of polymethyl methacrylate (B99206) (PMMA), a clear, shatter-resistant plastic, in the early 1930s by chemists at Imperial Chemical Industries (ICI) and, shortly after, by Röhm and Haas. acrylicwarehouse.com This material, known by trademarks such as Perspex and Plexiglas, found widespread use during World War II in aircraft windshields, canopies, and other applications where a durable, transparent material was needed. acrylicwarehouse.com

The first synthesis of an acrylic polymer was documented by G. W. A. Kahlbaum in 1880. wikipedia.org Over the decades, research has expanded to include a vast array of acrylate derivatives, each with specific properties and applications. For example, the early 1970s saw the use of methyl methacrylate in artificial nails, which was later largely replaced by ethyl methacrylate due to safety concerns. safecosmetics.org

The synthesis and study of various acrylate esters, including this compound, are a continuation of this long history of innovation in polymer chemistry. The ability to modify the alcohol-derived portion of the ester allows for fine-tuning of the resulting polymer's characteristics.

Detailed Research Findings

The synthesis of this compound and its derivatives is a subject of ongoing research. For example, one study detailed the two-step synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, achieving a high conversion rate and selectivity. researchgate.net Another research paper described the synthesis of (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, a hybrid compound with potential biological interest. mdpi.com

Furthermore, studies have explored the properties and applications of various this compound derivatives. Research on (E)-ethyl 3-(4-methoxyphenyl)acrylate has investigated its potential as a corrosion inhibitor. researchgate.net The synthesis and characterization of other derivatives, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate and ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, have also been documented, contributing to the broader understanding of this class of compounds. nih.goviucr.org

The reactivity of the acrylate group allows for its incorporation into more complex molecules, as seen in the synthesis of novel derivatives of harmine (B1663883) N9-cinnamic acid. nih.gov Additionally, the synthesis of functional monomers like 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate for the creation of thermo-pH responsive polymers highlights the compound's utility in advanced materials science. researchgate.net The study of the degradation of related compounds, such as the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate, provides insights into their environmental fate. researchgate.net

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds mentioned in research.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H10O3 | lookchem.com |

| Molecular Weight | 178.1846 g/mol | lookchem.com |

| Boiling Point | 283.8°C at 760 mmHg | lookchem.com |

| Flash Point | 114.3°C | lookchem.com |

| Density | 1.095 g/cm³ | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNXICXEHGDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963344 | |

| Record name | 4-Methoxyphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-44-4 | |

| Record name | 2-Propenoic acid, 4-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYPHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V726ZQW8JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for P Methoxyphenyl Acrylate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are common methods for synthesizing esters like p-Methoxyphenyl acrylate (B77674). These reactions typically involve the reaction of a carboxylic acid or its ester derivative with an alcohol.

Transesterification of Methyl p-Methoxy Cinnamate (B1238496) with n-Butanol

One specific method for synthesizing a derivative of p-Methoxyphenyl acrylate is the transesterification of methyl p-methoxy cinnamate with n-butanol. This reaction produces (E)-butyl-3-(4-methoxyphenyl) acrylate. researchgate.net In a typical procedure, methyl p-methoxy cinnamate is reacted with an excess of n-butanol in the presence of a catalyst. researchgate.net The reaction is driven by the removal of the methanol (B129727) byproduct, often through distillation.

Research has shown that under optimal conditions, which include a molar ratio of methyl p-methoxy cinnamate to n-butanol of 1:7 and refluxing for 4 hours, a high conversion rate of methyl p-methoxy cinnamate can be achieved. researchgate.net Specifically, a conversion of 88.0% with nearly 100% selectivity for the desired product has been reported. researchgate.net Enzymatic transesterification using lipases has also been explored, showing high conversion rates over several days. google.comgoogle.com

Table 1: Transesterification of Methyl p-Methoxy Cinnamate with n-Butanol

| Reactant A | Reactant B | Catalyst | Reaction Time | Conversion Rate | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Methyl p-methoxy cinnamate | n-Butanol | Sodium bisulfate | 4 hours (reflux) | 88.0% | ~100% | researchgate.net |

| Methyl p-methoxy cinnamate | n-Butanol | Lipase | 8 days | 92.4% | Not specified | google.comgoogle.com |

Catalytic Systems in Transesterification Reactions

The choice of catalyst is crucial in transesterification reactions as it influences the reaction rate and yield. Both acidic and basic catalysts can be employed.

Sodium bisulfate (NaHSO₄) has been effectively used as a solid acid catalyst for the transesterification of methyl p-methoxy cinnamate with n-butanol. researchgate.net It is an inexpensive, readily available, and environmentally friendly option compared to corrosive mineral acids like sulfuric acid. tandfonline.comalfachemic.com The use of sodium bisulfate allows for easy separation of the catalyst from the reaction mixture by filtration. google.com

In the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, using 10% sodium bisulfate based on the weight of methyl p-methoxy cinnamate resulted in an 88.0% conversion of the starting material. researchgate.net The catalytic activity of sodium bisulfate is attributed to its ability to act as a proton donor, facilitating the nucleophilic attack of the alcohol on the ester carbonyl group. alfachemic.com

Condensation and Carbonyl Addition Reactions

Condensation and carbonyl addition reactions provide alternative routes to synthesize the precursors of this compound or the acrylate itself.

Claisen-Schmidt Condensation for Precursor Synthesis

The Claisen-Schmidt condensation is a valuable method for forming carbon-carbon bonds and is used to synthesize precursors for this compound derivatives. researchgate.netmdpi.com This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst. nih.gov

For instance, methyl p-methoxy cinnamate, a precursor for (E)-butyl-3-(4-methoxyphenyl) acrylate, can be prepared via the Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate (B1210297). researchgate.net Using sodium methoxide (B1231860) as a catalyst, a yield of 79.0% for methyl p-methoxy cinnamate has been reported under optimized conditions. researchgate.net The reaction conditions, such as temperature and reactant ratios, are critical for maximizing the yield. researchgate.net

Table 2: Claisen-Schmidt Condensation for Methyl p-Methoxy Cinnamate Synthesis

| Aldehyde | Ketone/Ester | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | Methyl acetate | Sodium methoxide | 50°C | 1.0 hour | 79.0% | researchgate.net |

Wittig Reaction for Acrylate Formation

The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. masterorganicchemistry.com This reaction can be employed to form the acrylate double bond in this compound derivatives. The reaction is known for its reliability in forming carbon-carbon double bonds and can be performed under mild conditions. nih.gov

In a typical Wittig reaction, an arsonium (B1239301) salt can be generated from triphenylarsine (B46628) and an activated alkyl bromide, which then condenses with an aldehyde to yield the olefin in high yields. nih.gov This methodology can be applied to the synthesis of acrylates by reacting an appropriate aldehyde with a phosphorus ylide derived from an α-halo ester. The reaction often exhibits high stereoselectivity, favoring the formation of the (E)-isomer. thieme-connect.com While the direct application to this compound is not detailed in the provided search results, the general applicability of the Wittig reaction to acrylate synthesis is well-established. nih.govthieme-connect.com

Knoevenagel Reaction for Acrylate Derivatives

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used for the synthesis of α,β-unsaturated compounds, including various acrylate derivatives. bas.bg The reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. unifap.br

In the context of producing acrylate derivatives related to p-methoxyphenyl structures, the Knoevenagel reaction is particularly effective. A common approach involves reacting an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a compound like ethyl cyanoacetate. This reaction is often facilitated by a catalyst. For instance, diisopropylethylammonium acetate has been used as a catalyst in hexane, with the mixture heated to 65-70 °C for several hours to produce high yields of the desired acrylate. scielo.org.mx The use of basic catalysts like piperidine, ammonia, or Lewis acids such as TiCl₄ and ZnCl₂ is also common. unifap.br

Research has shown that electron-releasing groups, such as the methoxy (B1213986) (-OMe) group on the aromatic aldehyde, can lead to excellent yields of the corresponding cyanoacrylates. scielo.org.mx For example, the synthesis of Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate using this method resulted in a 96% yield. scielo.org.mx The reaction progress is typically monitored by thin-layer chromatography (TLC). scielo.org.mx

Table 1: Knoevenagel Condensation for Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxybenzaldehyde, ethyl cyanoacetate | Diisopropylethylammonium acetate | Hexane | 65-70 °C | 96% | scielo.org.mx |

| 4-methoxybenzaldehyde, ethyl cyanoacetate | Quinine | Solvent-free | Room Temp | 88% | rsc.org |

| 4-methoxybenzaldehyde, ethyl cyanoacetate | Resin Tulsion-8052 MP | Water | Room Temp | High | bas.bg |

Mannich Reaction for Functionalized this compound Derivatives

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org This reaction is instrumental in synthesizing β-amino carbonyl compounds, known as Mannich bases, from a primary or secondary amine, an aldehyde (like formaldehyde), and a third compound containing an enolizable proton. wikipedia.org This methodology has been adapted for the synthesis of various functionalized this compound derivatives, often starting from vanillin (B372448) or p-cresol (B1678582). nih.govacs.org

Synthesis of 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DEAMVA)

The synthesis of 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) is a two-step process that begins with a renewable resource, vanillin (4-hydroxy-3-methoxybenzaldehyde). scirp.orgscirp.org

Step 1: Synthesis of 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde The first step is a Mannich reaction. Vanillin is reacted with diethylamine (B46881) and formaldehyde (B43269) in ethanol (B145695). nih.gov The mixture is refluxed for approximately 3 hours. nih.gov Notably, this reaction proceeds efficiently without the acid catalysis typically used in Mannich reactions. scirp.orgscirp.org After cooling, the solvent is removed under reduced pressure to yield the intermediate product, 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde, as a yellowish-white solid with a high yield of 97%. nih.gov

Step 2: Synthesis of 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) In the second step, the intermediate phenol (B47542) is converted to the acrylate ester. The synthesized 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde is dissolved in dry dichloromethane (B109758) (CH₂Cl₂) along with sodium hydroxide (B78521). nih.gov The mixture is cooled in an ice bath, and acryloyl chloride is added dropwise. nih.gov The reaction is initially stirred at a low temperature (5 °C) for an hour and then at room temperature for 6 hours to complete the esterification, yielding DEAMVA. nih.gov

Table 2: Synthesis of DEAMVA

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Vanillin, Diethylamine, Formaldehyde | Ethanol | Reflux, 3h | 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde | 97% | nih.gov |

| 2 | Intermediate from Step 1, Acryloyl chloride | CH₂Cl₂, NaOH | 0-5 °C then RT, 7h | 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DEAMVA) | - | nih.gov |

Synthesis of 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DMAMVA)

The synthesis of 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) follows a nearly identical pathway to that of DEAMVA, with dimethylamine (B145610) being substituted for diethylamine. nih.gov The process also starts from vanillin and proceeds in two steps. researchgate.net

Step 1: Synthesis of 3-((dimethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde Vanillin, dimethylamine, and formaldehyde are refluxed in ethanol. nih.gov As with the DEAMVA precursor, no acid catalyst is required for this Mannich reaction. nih.gov This step produces the dimethylamino-functionalized phenol intermediate. nih.gov

Step 2: Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) The intermediate phenol is then esterified using acryloyl chloride. The reaction is carried out in dry dichloromethane in the presence of sodium hydroxide at a controlled temperature, starting at 0-5 °C and then proceeding at room temperature. nih.gov This step yields the final monomer, DMAMVA. nih.govresearchgate.net

Synthesis of 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA)

The synthesis of 2-((Dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA) utilizes p-cresol as the starting material and also proceeds via a two-step Mannich reaction followed by esterification. acs.orgnih.gov

Step 1: Synthesis of 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) A mixture of p-cresol, dimethylamine, and formaldehyde is refluxed in ethanol with sodium hydroxide for 4 hours at 135-140 °C. nih.gov This Mannich reaction introduces the dimethylaminomethyl group onto the phenolic ring, yielding a yellowish precipitate of 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) after recrystallization from ethanol. acs.orgnih.gov The reaction is conducted under basic conditions. acs.org

Step 2: Synthesis of 2-((dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA) The DMAMC intermediate and sodium hydroxide are suspended in dry dichloromethane. acs.org The mixture is cooled to 0-5 °C in an inert atmosphere, and a solution of acryloyl chloride in dry dichloromethane is added dropwise. acs.org This esterification reaction produces the final product, DMAMCA. acs.orgnih.gov

Table 3: Synthesis of DMAMCA

| Step | Reactants | Reagents/Solvents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | p-Cresol, Dimethylamine, Formaldehyde | Ethanol, NaOH | Reflux, 135-140 °C, 4h | 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) | nih.gov |

| 2 | DMAMC, Acryloyl chloride | CH₂Cl₂, NaOH | 0-5 °C then RT | 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA) | acs.org |

Other Specialized Synthetic Pathways for this compound Derivatives

Beyond the widely applicable Knoevenagel and Mannich reactions, other specialized pathways exist for the synthesis of specific this compound derivatives, particularly those derived from naturally occurring compounds.

Synthesis of (E)-Ethyl 3-(4-methoxyphenyl)acrylate from Natural Extracts

(E)-Ethyl 3-(4-methoxyphenyl)acrylate and its analogs are found in various natural sources. biosynth.comnih.gov Their synthesis often starts from precursors that are themselves derived from natural products, such as ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) or p-methoxybenzaldehyde. preprints.orgresearchgate.net

One documented synthetic route involves a two-step method starting from p-methoxybenzaldehyde. researchgate.net

Claisen-Schmidt Condensation : First, methyl p-methoxy cinnamate is prepared through the Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate, using sodium methoxide as a catalyst. The optimal yield of 79.0% was achieved with a reaction temperature of 50°C and a reaction time of 1 hour. researchgate.net

Transesterification : The resulting methyl p-methoxy cinnamate undergoes transesterification with an alcohol, such as n-butanol, over a catalyst like sodium bisulfate. This step exchanges the methyl group of the ester for a different alkyl group. For the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, refluxing for 4 hours resulted in an 88.0% conversion of the starting material. researchgate.net A similar transesterification with ethanol would yield (E)-Ethyl 3-(4-methoxyphenyl)acrylate.

Another approach involves the esterification of ferulic acid, a compound widely present in plants. preprints.org A hybrid compound was synthesized by first protecting the hydroxyl group of ferulic acid, activating the carboxylic acid with oxalyl chloride, and then reacting it with another molecule (esculetin) in the presence of triethylamine (B128534) to form an ester linkage. preprints.orgmdpi.com Subsequent deprotection yielded the final acrylate derivative. mdpi.com

Formation of Ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate

The formation of ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate can be understood through mechanistic proposals involving the reaction of p-anisaldehyde and ethyl diazoacetate (EDA). researchgate.net Iron pincer complexes have been studied as catalysts for this type of reaction. These reactions have been shown to selectively produce a hydroxyl acrylate in high yields (>80%), with only trace amounts of a β-keto ester as a byproduct. researchgate.net The mechanistic pathway involves the initial cleavage of a ligand from the iron complex, followed by coordination of the reactants and subsequent formation of the acrylate product. researchgate.net

Synthesis of Azo-Acrylate Derivatives with Methoxyphenyl Moieties

Azo-acrylate derivatives containing methoxyphenyl moieties are often synthesized for their photoresponsive properties. One such example is 4-(4-methoxyphenyldiazenyl)phenyl acrylate. The synthesis of homopolymers from this monomer has been achieved using atom transfer radical polymerization (ATRP). psu.edu This method allows for the creation of polymers with controlled molecular weight and low polydispersity. The polymerization can be initiated using a system like ethyl 2-bromoisobutyrate (EBriB) as the initiator and a copper bromide complex with a ligand such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as the catalyst, in a solvent like dry cyclohexanone. psu.edu

Synthesis of 4-Methoxyphenyl (B3050149) (2E)-3-(4-nitrophenyl)acrylate

The synthesis of (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acids can be achieved through the reaction of p-anisaldehyde and p-nitrophenylacetic acid in a mixture of acetic anhydride (B1165640) and triethylamine. scielo.org.mx The reaction mixture is heated under reflux, and subsequent acidification and extraction steps allow for the separation of the cis and trans isomers. scielo.org.mx

To obtain the corresponding ethyl ester, (E)-ethyl 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylate, the synthesized acrylic acid isomers can be reacted with thionyl chloride, followed by the addition of ethanol. scielo.org.mx The mixture is stirred for an extended period to ensure the completion of the esterification reaction. scielo.org.mx

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

| p-Anisaldehyde, p-Nitrophenylacetic acid | Acetic anhydride, Triethylamine | Reflux at 150 °C for 4 h | (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid | (E)-isomer: 20%, (Z)-isomer: 8% |

| (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid | Thionyl chloride, Ethanol | Reflux with thionyl chloride for 2 h, then stir with ethanol for 24 h | (E)-Ethyl 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylate | Not specified |

Synthesis of Photochromic Naphthopyran Acrylate Derivatives

Photochromic naphthopyran acrylate derivatives are of interest for their applications in light-sensitive materials. A key synthetic strategy involves attaching a polymerizable acrylate group to a naphthopyran core. For instance, 9-acryloyloxy-[3,3-bis(4-methoxyphenyl)]-3H-naphtho[2,1-b]pyran can be synthesized and subsequently copolymerized with other monomers like methyl methacrylate (B99206) (MMA) or methyl acrylate (MA). psu.edu

The synthesis of the naphthopyran core itself can be achieved through the acid-catalyzed condensation of a suitable naphthol with a propargyl alcohol derivative. For example, 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol (B11373) can be reacted with a naphthol to form the 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran structure. hud.ac.uk The introduction of the acrylate functionality can be performed on a hydroxyl-substituted naphthopyran.

The polymerization of these monomers is often carried out using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. psu.edu This allows for precise control over the polymer architecture and the number of photochromic units per chain. psu.edu

Synthesis of Benzoate-Functionalized 4-Methoxyphenyl Acrylates

The synthesis of benzoate-functionalized 4-methoxyphenyl acrylates involves multi-step procedures. For example, the synthesis of 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate begins with the esterification of 4-methoxyphenol (B1676288) with a benzoic acid derivative that has a hydroxyl-terminated alkyl chain. This is followed by the introduction of the acrylate group.

Another approach involves the synthesis of isocoumarin (B1212949) derivatives which can be considered as a class of benzoate-functionalized compounds. In one study, methyl 2-(phenylethynyl)benzoate derivatives were reacted with ethyl acrylate in the presence of zinc triflate as a catalyst in toluene. niscpr.res.in The reaction was refluxed until the starting material was consumed, followed by workup to yield the desired isocoumarin propanoate derivatives. niscpr.res.in

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| Methyl 2-(phenylethynyl)benzoate | Ethyl acrylate, Zinc triflate | Toluene | Reflux | Ethyl 3-(1-oxo-3-phenyl-1H-isochromen-4-yl)propanoate | 85% |

| Methyl 2-((4-methoxyphenyl)ethynyl)benzoate | Ethyl acrylate, Zinc triflate | Toluene | Reflux | Ethyl 3-(3-(4-methoxyphenyl)-1-oxo-1H-isochromen-4-yl)propanoate | 90% |

Synthesis of (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate

The synthesis of the hybrid compound (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate involves a multi-step process starting from ferulic acid and esculetin (B1671247). mdpi.compreprints.org

First, the hydroxyl group of ferulic acid is protected, for example, by reacting it with acetic anhydride and pyridine (B92270) to yield (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid. preprints.org This protected acid is then activated, typically with oxalyl chloride in the presence of a few drops of DMF in dry dichloromethane. mdpi.compreprints.org

The activated acid is then reacted with esculetin (6,7-dihydroxycoumarin) in the presence of a base like triethylamine in dichloromethane at room temperature. mdpi.compreprints.org This esterification reaction yields the acetyl-protected intermediate, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate, in good yield (around 72%). preprints.org

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| Protection | Ferulic acid | Acetic anhydride, Pyridine | Not specified | (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid | Not specified |

| Esterification | (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, Esculetin | Oxalyl chloride, DMF, Triethylamine, Dichloromethane | Room temperature, 3 h | (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 72% |

| Deprotection | (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 3M HCl, Acetone | 60 °C, 24 h | (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | 85% |

Polymerization and Copolymerization of P Methoxyphenyl Acrylate Monomers

Radical Polymerization Mechanisms

Radical polymerization is a chain-growth polymerization method initiated by free radicals. This process consists of three main stages: initiation, propagation, and termination. For acrylate (B77674) monomers like p-methoxyphenyl acrylate, this mechanism allows for the formation of long polymer chains with a polyacrylate backbone.

Free Radical Polymerization (FRP) is a conventional and widely used method for synthesizing a broad range of polymers. In this process, a free-radical initiator is used to begin the polymerization of monomers. While effective for producing high molecular weight polymers, traditional FRP offers limited control over the polymer's molecular weight, polydispersity, and architecture.

Initiators are crucial components in free-radical polymerization as they generate the initial radical species required to start the polymerization chain reaction. greyhoundchrom.com A commonly used thermal initiator is Azobisisobutyronitrile (AIBN). greyhoundchrom.comacs.org Upon heating, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two 2-cyanopropyl radicals. libretexts.org These radicals then react with a monomer molecule, breaking the acrylate double bond and forming a new, larger radical, which subsequently propagates by adding to other monomer units. libretexts.org

Table 1: Properties and Characteristics of Azobisisobutyronitrile (AIBN) as a Radical Initiator

| Property | Description | Source |

|---|---|---|

| Decomposition Mechanism | Thermal decomposition yields two 2-cyanopropyl radicals and nitrogen gas. | libretexts.org |

| 10-hour Half-life Temperature | Approximately 65 °C (in toluene), indicating the temperature at which half of the initiator decomposes in 10 hours. | fujifilm.com |

| Advantages | Predictable decomposition rate; radicals are less prone to side reactions; not susceptible to induced decomposition. | libretexts.orgfujifilm.com |

| Solubility | Soluble in many organic solvents and monomers, but insoluble in water. | fujifilm.com |

The application of heat is the most common way to induce the decomposition of thermal initiators and control the kinetics of polymerization. The rate of polymerization is highly dependent on temperature, as temperature affects the initiator decomposition rate, the propagation rate constant, and the termination rate constant. mdpi.com

Different heating methods can have distinct effects on the polymerization process:

Isothermal Heating: In conventional methods, the reaction is maintained at a constant temperature in an oil bath or oven. Studies using Differential Scanning Calorimetry (DSC) under isothermal conditions show that as the polymerization temperature increases, the time to reach maximum conversion decreases, indicating a faster reaction rate. mdpi.com

Photopolymerization (UV Curing): This method uses UV light to initiate polymerization, often at ambient temperature. For acrylate resins, the UV light intensity directly influences the curing speed and the final degree of conversion. nih.gov Higher UV intensity generally leads to a faster polymerization rate. nih.gov This technique is advantageous for its rapid curing times and low energy consumption compared to thermal curing. nih.gov

Infrared (IR) Heating: IR radiation can be used to cure thermosetting polymers. Unlike conventional heating which relies on surface heat transfer, IR energy is absorbed volumetrically by the material, potentially leading to faster and more uniform curing. mdpi.com This "photo-thermal synergistic effect" can directly influence the curing process beyond just a simple temperature increase. mdpi.com For a glycidyl (B131873) methacrylate (B99206) (GMA) system, the reaction activation energy under IR heating was determined to be 77.611 kJ/mol. mdpi.com

Table 2: Comparison of Heating Methods on Acrylate Polymerization Kinetics

| Heating Method | Primary Control Parameter | Effect on Kinetics | Source |

|---|---|---|---|

| Conventional Isothermal Heating | Temperature | Higher temperature increases the rates of initiation, propagation, and termination. | mdpi.com |

| UV Photopolymerization | Light Intensity & Exposure Time | Higher intensity increases the concentration of radicals, leading to a faster curing speed. | nih.gov |

| Infrared (IR) Radiation | Temperature & IR Frequency | Volumetric energy absorption can lead to faster cure times compared to conventional heating. A "photo-thermal" effect may influence the reaction mechanism. | mdpi.com |

To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radical species and dormant species. wikipedia.orgcmu.edu This reversible deactivation process allows for the simultaneous growth of all polymer chains, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper or iron) as a catalyst. wikipedia.orgcmu.edu The mechanism involves the reversible transfer of a halogen atom (e.g., chlorine or bromine) between the catalyst and the dormant polymer chain end. acs.org The transition metal complex in a lower oxidation state activates a dormant species (an alkyl halide) to generate a radical and the metal complex in a higher oxidation state. This radical can then add to monomer units before being deactivated by the higher oxidation state metal complex in a reverse reaction. acs.org

This technique has been successfully applied to acrylate monomers containing a methoxyphenyl group. For example, 4-methoxyphenyl (B3050149) 4-{[6-(1-oxo-2-propenyloxy)hexyl]oxy} benzoate (B1203000) was effectively polymerized using a hyperbranched initiator via ATRP. acs.org The rate of polymerization in ATRP is first order with respect to the monomer and initiator concentrations and is also dependent on the ratio of the activator (lower oxidation state metal) to the deactivator (higher oxidation state metal). acs.org The choice of metal, ligand, initiator, and solvent is crucial for achieving good control over the polymerization. nih.gov

Table 3: Typical Components and Conditions for ATRP of Acrylate Monomers

| Component | Examples | Function | Source |

|---|---|---|---|

| Monomer | Methyl acrylate, Butyl acrylate, this compound derivatives | The building block of the polymer. | acs.orgcmu.edu |

| Initiator | Ethyl α-bromoisobutyrate, α,α'-p-dibromoxylene | An alkyl halide that provides the transferable halogen atom. | acs.orgcmu.edu |

| Catalyst (Activator) | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | A transition metal complex in a lower oxidation state that abstracts the halogen to form a radical. | acs.orgcmu.edu |

| Ligand | 2,2'-Bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the transition metal salt and tunes the catalyst's reactivity. | acs.org |

| Solvent | Toluene, Anisole, N,N-Dimethylformamide (DMF) | Solubilizes the monomer, polymer, and catalyst complex. | nih.gov |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions. d-nb.infonih.gov The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). d-nb.info

The polymerization process involves a degenerative chain transfer mechanism where the propagating radical adds to the C=S bond of the RAFT agent. This is followed by the fragmentation of the intermediate radical, which can release either the original radical or the radical derived from the RAFT agent's R-group. This rapid exchange between active and dormant chains (terminated by the thiocarbonylthio group) ensures that all chains have an equal probability of growing, leading to low polydispersity. nih.govnih.gov

RAFT has been used for the polymerization of monomers structurally similar to this compound. For instance, the RAFT polymerization of 6-[4-(4'-methoxyphenyl)phenoxy] hexyl methacrylate, a methacrylate with a similar side chain, demonstrated the living character of the reaction, producing well-defined polymers with narrow polydispersity (< 1.3). researchgate.net The selection of the appropriate RAFT agent is critical and depends on the specific monomer being polymerized. nih.gov

Table 4: Representative Data for RAFT Polymerization of Methyl Methacrylate (MMA)

| RAFT Agent | Initiator | Conversion (%) | Mn (g/mol) | Polydispersity (Mw/Mn) | Source |

|---|---|---|---|---|---|

| 2-Cyano-2-propyl dithiobenzoate (DTB) | AIBN | >95% | Linear increase with conversion | 1.10 | nih.gov |

This table shows typical results for a well-controlled RAFT polymerization, demonstrating the linear evolution of number-average molecular weight (Mn) with monomer conversion and the resulting low polydispersity index (Mw/Mn).

Table of Compounds

Reaction Mechanisms and Kinetics in P Methoxyphenyl Acrylate Chemistry

Elucidation of Monomer Synthesis Mechanisms

The synthesis of p-methoxyphenyl acrylate (B77674) can be achieved through several chemical routes. The mechanisms of these synthetic pathways, particularly concerning stereoselectivity and catalytic activity, are crucial for producing the monomer with high purity and efficiency.

The Wittig reaction is a powerful method for creating carbon-carbon double bonds, converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com In the context of synthesizing precursors to p-methoxyphenyl acrylate, the Wittig reaction's stereoselectivity is a key consideration. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. lumenlearning.commasterorganicchemistry.com The stereochemical outcome, yielding either the (E) or (Z) isomer, is largely dependent on the stability of the ylide.

The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then cyclizes to a four-membered ring called an oxaphosphetane. odinity.com This intermediate subsequently decomposes to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. lumenlearning.com The stability of the ylide influences the reaction pathway and, consequently, the stereochemistry of the resulting alkene.

Non-stabilized Ylides: These ylides, typically bearing alkyl groups, react rapidly and irreversibly. The reaction is under kinetic control, and the geometry of the transition state leading to the cis (or Z) oxaphosphetane is favored, resulting predominantly in the (Z)-alkene. wikipedia.orgodinity.com

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester) are more stable and react more slowly and reversibly. This allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable trans (or E) oxaphosphetane, which leads to the (E)-alkene as the major product. lumenlearning.comodinity.com

For synthesizing a precursor to this compound, such as p-methoxycinnamic acid, the choice of a stabilized or non-stabilized ylide would determine the isomeric purity of the product. The Schlosser modification can also be employed to convert the intermediate erythro betaine to the threo betaine, providing a route to the (E)-alkene even with less stabilized ylides. wikipedia.org

| Ylide Type | Substituent on Ylide | Reaction Control | Predominant Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl, Hydrogen | Kinetic | (Z)-alkene |

| Semi-stabilized | Aryl | Thermodynamic | (E)-alkene |

| Stabilized | Electron-Withdrawing Group (e.g., -COOR) |

Esterification and transesterification are common methods for synthesizing this compound, typically by reacting p-methoxyphenol with acrylic acid or another acrylic ester, respectively. These reactions are generally catalyzed to increase the reaction rate. reaxis.comjustia.com

Esterification: The direct esterification of p-methoxyphenol with acrylic acid is often catalyzed by strong mineral acids like sulfuric acid or solid acid catalysts. researchgate.netmanchester.ac.uk The mechanism involves the protonation of the carbonyl oxygen of the acrylic acid, which enhances the electrophilicity of the carbonyl carbon. The p-methoxyphenol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound ester.

Tin(II)-based catalysts, such as stannous oxide, offer an alternative Lewis-acid-catalyzed pathway. reaxis.com The catalytic cycle is believed to proceed as follows:

Catalyst Activation: The stannous oxide reacts with the carboxylic acid (acrylic acid) to form a stannous carboxylate, which is the active catalytic species. reaxis.com

Complex Formation: The tin(II) center complexes with the carbonyl group of the acid, increasing the positive charge on the carbonyl carbon. reaxis.com

Nucleophilic Attack: The alcohol (p-methoxyphenol) performs a nucleophilic attack on the activated carbonyl carbon. reaxis.com

Ester Formation: A hydrogen transfer occurs, leading to the liberation of water and the formation of the ester, which remains complexed to the tin center. reaxis.com

Catalyst Regeneration: The ester is replaced by a new molecule of carboxylic acid, regenerating the catalyst and continuing the cycle. reaxis.com

Transesterification: Transesterification involves reacting an acrylate ester (e.g., methyl acrylate or ethyl acrylate) with p-methoxyphenol. This process can be catalyzed by various compounds, including tin-based catalysts, titanium alkoxides, zirconium acetylacetonate (B107027), and alkali metal carbonates or hydroxides. justia.comgoogle.com The general mechanism involves the activation of the alcohol by the catalyst to form an alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The collapse of this intermediate eliminates the original alcohol (e.g., methanol) and forms the desired this compound. Zirconium acetylacetonate has been shown to be an effective catalyst for this process. justia.com

| Reaction Type | Catalyst Class | Example Catalyst | General Mechanism |

|---|---|---|---|

| Esterification | Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of carbonyl oxygen, enhancing electrophilicity. |

| Lewis Acid | Stannous Oxide (SnO) | Formation of a stannous carboxylate active species. reaxis.com | |

| Transesterification | Organometallic | Zirconium Acetylacetonate | Formation of an active alkoxide for nucleophilic attack. justia.com |

| Alkaline Base | Potassium Carbonate (K₂CO₃) | Deprotonation of alcohol to form a nucleophilic alkoxide. |

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that introduces an aminoalkyl group into a molecule. ias.ac.in It is a powerful tool for synthesizing functionalized acrylates by modifying the acrylate structure or its precursors. The reaction involves the condensation of a compound with an active hydrogen (the C-H acidic substrate), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov

The reaction mechanism typically proceeds in two main steps:

Iminium Ion Formation: The amine reacts with the aldehyde to form a highly reactive electrophilic species known as an iminium ion.

Electrophilic Attack: The C-H acidic compound acts as a nucleophile, attacking the iminium ion to form the final product, a β-amino carbonyl compound known as a Mannich base. nih.gov

In the context of acrylate chemistry, acrylic acid and its derivatives can participate in the Mannich reaction to achieve cationization or other functionalizations. rsc.org For example, a phenol (B47542) derivative like p-methoxyphenol could be the C-H acidic substrate, reacting with formaldehyde (B43269) and a secondary amine to introduce an aminoalkyl group onto the aromatic ring prior to esterification with acrylic acid. This pathway allows for the synthesis of functionalized this compound monomers with tailored properties, such as improved solubility or reactivity. ias.ac.in

Polymerization Kinetics and Mechanisms

The conversion of this compound monomer into a polymer is governed by specific kinetic and mechanistic principles. Understanding these processes is essential for controlling polymer molecular weight, architecture, and properties.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netcmu.edu The key to ATRP is a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. unipd.itethz.ch This equilibrium is mediated by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom. cmu.edu

The fundamental mechanism of ATRP involves the following steps:

Initiation: An alkyl halide initiator (R-X) reacts with the activator, a transition metal complex in a lower oxidation state (e.g., [Cu(I)L]⁺), in a process called activation. This generates a radical (R•) and the deactivator, the metal complex in a higher oxidation state (e.g., [X-Cu(II)L]⁺). The radical then adds to the first monomer molecule. ethz.ch

Propagation: The propagating radical (Pₙ•) adds to monomer units (M), causing the polymer chain to grow.

Reversible Deactivation: The propagating radical reacts with the deactivator ([X-Cu(II)L]⁺) to reform the dormant species (Pₙ-X) and the activator ([Cu(I)L]⁺). cmu.edu This deactivation step is very fast, keeping the concentration of active radicals low and minimizing termination reactions. unipd.it

Termination: As in conventional radical polymerization, two propagating radicals can combine or disproportionate, leading to "dead" polymer chains. However, the low radical concentration in ATRP significantly suppresses these termination events. cmu.edu

The rate of polymerization in ATRP is dependent on the concentrations of the monomer, the total initiator (representing the growing chains), the activator, and the deactivator. cmu.edu The equilibrium constant, Kₑq = kₐ/kₔ, where kₐ is the activation rate constant and kₔ is the deactivation rate constant, is a critical parameter that determines the level of control over the polymerization. cmu.educmu.edu For acrylates, the Kₑq value is typically much smaller than for styrenes or methacrylates, indicating a lower concentration of active radicals. cmu.edu

| Kinetic Parameter | Description | Significance in ATRP of Acrylates |

|---|---|---|

| kₐ (k_act) | Activation rate constant | Determines the rate of radical generation from dormant species. |

| kₔ (k_deact) | Deactivation rate constant | Determines the rate at which propagating radicals are converted back to dormant species. Must be very high for good control. |

| kₚ | Propagation rate constant | Inherent property of the monomer that dictates the rate of chain growth. |

| Kₑq (K_ATRP) | Equilibrium constant (kₐ/kₔ) | A small Kₑq, as seen in acrylates, indicates the equilibrium strongly favors the dormant species, leading to a low radical concentration and good control. cmu.edu |

Photoinitiated polymerization utilizes light energy, typically in the UV range, to generate reactive species that initiate polymerization. mdpi.com This method allows for rapid and spatially controlled polymerization. For acrylates, free-radical photopolymerization is a common technique.

The process begins with a photoinitiator, a molecule that absorbs light and undergoes a photochemical reaction to produce radicals.

Radical Generation: Upon irradiation, a photoinitiator molecule (PI) absorbs a photon and is promoted to an excited state (PI*). This excited molecule can then undergo cleavage (Type I) or react with a co-initiator or hydrogen donor (Type II) to generate initiating radicals (R•). acs.org For instance, aromatic ketones like benzophenone, in the presence of a hydrogen donor, can form a ketyl radical and a radical derived from the donor, the latter of which typically initiates polymerization. acs.org

Once radicals are generated, the polymerization proceeds through propagation and termination steps:

Propagation: The initiating radical adds to the double bond of a this compound monomer, forming a new radical. This new radical then adds to another monomer, and the process repeats, leading to the rapid growth of a polymer chain. mdpi.com

Termination: Polymerization ceases when two growing radical chains react with each other through combination or disproportionation.

The kinetics of photoinitiated polymerization often exhibit distinct stages:

Stage I (Induction/Initial Rate): After an initial induction period where inhibitors like oxygen are consumed, the polymerization rate (Rₚ) remains relatively constant. mdpi.com

Stage II (Auto-acceleration/Gel Effect): As the polymerization proceeds, the viscosity of the system increases. This restricts the mobility of the large polymer radicals, making termination reactions diffusion-controlled and slowing them down. The monomer mobility is less affected, leading to a sharp increase in the net polymerization rate. mdpi.com

Stage III (Auto-deceleration/Glass Effect): At very high monomer conversion, the system may transition to a glassy state. The mobility of the monomer becomes severely restricted, causing the propagation reaction to become diffusion-controlled and the polymerization rate to decrease significantly, often leveling off before complete conversion is achieved. mdpi.com

Influence of Monomer Structure on Polymerization Rates

The rate of polymerization for acrylate monomers is significantly influenced by the chemical structure of the ester group. This influence manifests through a combination of electronic and steric effects, which alter the reactivity of the monomer's vinyl group and the stability of the propagating radical. In controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), the rate is dependent on the equilibrium constant between the active and dormant species, which is itself dictated by the monomer's structure. cmu.edursc.org

The p-methoxyphenyl group in this compound exerts a distinct electronic effect. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring and, through resonance, can influence the electron distribution across the acrylate double bond. This can affect the monomer's reactivity toward the propagating radical. While specific kinetic data for this compound is not extensively detailed in comparative studies, the principles of acrylate polymerization kinetics allow for inferences. For instance, in ATRP, the rate of polymerization is governed by the equilibrium constant (Keq) between active and dormant species. This constant is much smaller for acrylates compared to monomers like styrene (B11656), and the enthalpy of this equilibrium is significantly higher. cmu.edu

Studies on various acrylate monomers show that both the rate of propagation (kp) and the rate of termination (kt) are affected by the monomer structure. For example, the polymerization rate of methyl acrylate in ATRP can be orders of magnitude faster than that of styrene under similar conditions. cmu.edu The bulky aromatic structure of the p-methoxyphenyl group may also introduce steric hindrance, potentially affecting the approach of the monomer to the growing polymer chain and thus influencing the propagation rate constant. Research on electron-beam polymerization has shown that the number of labile bonds within a monomer's structure correlates with the formation of primary radicals, which is a foundational element of polymerization kinetics. nsf.gov

The table below illustrates typical propagation rate constants for various acrylate monomers, highlighting the structural impact on polymerization kinetics.

| Monomer | Propagation Rate Constant (kp) at 50°C (L mol⁻¹ s⁻¹) |

| Butyl Acrylate (BA) | ~27,000 |

| 2-Methoxyethyl Acrylate (MEA) | 35,000 |

| Methyl Acrylate (MA) | ~24,000 |

| Styrene | ~400 |

This table provides representative values to illustrate the effect of monomer structure on the propagation rate constant. The value for MEA, which has a methoxy group, is notably higher than that for BA. rsc.org

Catalyst Decomposition Pathways in Acrylate Metathesis with Aryl Substituents

In olefin metathesis reactions involving electron-deficient acrylates, the stability and longevity of the catalyst are critical. When using second-generation Grubbs catalysts (GII), which contain a tricyclohexylphosphine (B42057) (PCy₃) ligand, a significant decomposition pathway is initiated by the acrylate monomer itself, particularly in reactions involving aryl-substituted olefins like anethole (B165797) (a compound with a 4-methoxyphenyl (B3050149) moiety). acs.orgacs.org

The primary mechanism of catalyst degradation involves the free PCy₃ ligand that dissociates from the ruthenium center to allow the catalyst to enter the active cycle. acs.org This free phosphine (B1218219) can act as a nucleophile and attack the electron-deficient β-carbon of the acrylate olefin. acs.orgmdpi.com This nucleophilic attack generates a stabilized α-carbanion or enolate. acs.org This enolate is a potent Brønsted base that can deprotonate components of the reaction mixture, leading to the rapid decomposition of the active catalyst, possibly by abstracting a proton from the metallacyclobutane intermediate. mdpi.comresearchgate.net This decomposition cascade accounts for the high catalyst loadings often required to achieve reasonable yields in acrylate cross-metathesis. acs.org

Key Steps in Acrylate-Induced Catalyst Decomposition:

Dissociation: The PCy₃ ligand dissociates from the GII precatalyst to form the active 14-electron species.

Nucleophilic Attack: Free PCy₃ attacks the β-carbon of the acrylate monomer.

Enolate Formation: A phosphonium enolate intermediate is formed.

Catalyst Decomposition: The highly basic enolate deprotonates and decomposes the active ruthenium catalyst, halting the metathesis cycle. acs.orgmdpi.com

Research has shown that this deleterious side reaction can be mitigated. The addition of phenol-functionalized polymer resins can act as sacrificial proton sources. These resins protonate the aggressive enolate base, converting it into a benign phosphonium salt and thereby preventing it from destroying the active catalyst. acs.orgmdpi.com This strategy significantly improves the performance of GII catalysts in challenging cross-metathesis reactions with acrylates. acs.org

Degradation Mechanisms in Environmental Contexts

The environmental fate of acrylic polymers and their monomeric precursors is influenced by a range of physical, chemical, and biological processes. nih.gov Factors such as UV radiation, temperature, pH, and humidity play crucial roles in their degradation. nih.govnih.gov While acrylic ester monomers are generally expected to biodegrade rapidly and not persist in the environment, specific degradation pathways are determined by their chemical structure and the environmental conditions they are exposed to. bamm.net

Disinfection-Induced Degradation Mechanisms

In aqueous environments, particularly in water treatment processes, acrylate compounds can be degraded by chemical disinfectants like active chlorine. A study on 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC), a compound containing the 4-methoxyphenyl acrylate core, found that it degrades rapidly and substantially upon exposure to active chlorine. cabidigitallibrary.org

The degradation kinetics follow a pseudo-second-order rate law. The primary disinfection by-product identified was the dichlorinated form of the parent compound, indicating that the degradation mechanism involves an electrophilic addition of chlorine to the molecule. cabidigitallibrary.org The reaction rate is influenced by several environmental variables. Without the presence of dissolved organic matter (DOM), temperature is a decisive factor, with degradation rates decreasing as temperature increases. However, when DOM is present in the solution, pH and the concentration of DOM itself become the most influential variables affecting the degradation rate of the compound. cabidigitallibrary.org

| Kinetic Parameter | Value | Conditions |

| Degradation Rate Constant | 0.042 ± 0.001 L mol⁻¹ s⁻¹ | Pseudo second-order |

| Half-life Period | 23.8 ± 0.6 s | In aqueous solution with active chlorine |

Kinetic data for the disinfection-induced degradation of 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate. cabidigitallibrary.org

Photo-Induced Degradation Mechanisms

Photo-induced degradation is a key environmental transformation pathway for many organic compounds. For compounds containing a this compound structure, exposure to solar radiation can initiate degradation, although the rate can be slow. Research on the photodegradation of IMC in aqueous solution exposed to artificial solar radiation showed that the compound is quite stable. cabidigitallibrary.org

The degradation follows first-order kinetics with a very low rate constant, resulting in a long half-life. cabidigitallibrary.org This suggests that direct photolysis is not a rapid degradation pathway for this class of compounds in aquatic environments. The general mechanism for the photodegradation of such aromatic compounds involves the absorption of UV light, which excites the molecule to a higher energy state. nih.govmdpi.com This can lead to bond cleavage or the formation of reactive species, such as radicals. mdpi.com In aqueous systems, photocatalytic processes can also occur, where excited electrons and holes are generated, leading to the formation of highly reactive oxygen species that can oxidize and break down the pollutant into smaller, non-toxic compounds like CO₂ and H₂O. mdpi.com

| Kinetic Parameter | Value | Conditions |

| Degradation Rate Constant | 0.00073 ± 0.00002 min⁻¹ | Exposure to artificial solar radiation |

| Half-life Period | 938.5 ± 31.1 min | In aqueous solution |

Kinetic data for the photo-induced degradation of 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate. cabidigitallibrary.org

Advanced Materials Applications and Polymer Architecture Research

Design of Functional Polymers and Copolymers

The incorporation of p-Methoxyphenyl acrylate (B77674) into polymer chains allows for the creation of materials with sophisticated functionalities. The methoxyphenyl group can influence properties such as optical activity, solubility, and thermal behavior, making it a valuable component in the design of smart and high-performance polymers.

Nonlinear Optical (NLO) Active Polyacrylates with Methoxyphenyl Moieties

Polymeric materials with nonlinear optical (NLO) properties are of significant interest for applications in optical light switching and modulation devices. The NLO response in these materials often arises from the presence of chromophores with large second-order nonlinearities. While direct studies on NLO-active polymers derived specifically from p-Methoxyphenyl acrylate are not extensively detailed in the reviewed literature, the general approach involves incorporating NLO-active chromophores into a polymer matrix.

For instance, acrylic copolymers have been developed that exhibit NLO responses. These are often side-chain liquid crystalline polymers where the NLO-active moiety is attached to the polymer backbone. An example includes copolymers of ethyl acrylate with a methacrylate (B99206) monomer containing a 4-nitrobiphenyloxy group as the NLO-active side chain nih.gov. The methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent on an aromatic ring, can be a component of such NLO chromophores. The synthesis of polymers containing covalently bonded chromophores with nitro (electron-pull) and amino (electron-push) functional groups has been shown to yield materials with excellent quadratic NLO properties researchgate.net. Theoretical frameworks suggest that the orientation of these chromophores within the polymer matrix, often achieved through electric field poling, is crucial for achieving a macroscopic NLO effect researchgate.net.

pH-Responsive Polymer Systems

The development of pH-responsive polymers, which exhibit changes in their physical properties in response to variations in environmental pH, is a burgeoning area of materials science with applications in drug delivery and biosensors. These "smart" polymers typically contain ionizable acidic or basic groups.

While specific research on the incorporation of this compound into pH-responsive systems is limited in the available literature, the principles of designing such materials are well-established. Copolymers containing acrylic acid or methacrylic acid are known to exhibit pH-sensitive swelling behavior. For example, hydrogels based on poly(methacrylic acid-co-acrylamide) show a significant increase in their equilibrium swelling ratios at pH values above the pKa of the carboxylic acid groups, due to the electrostatic repulsion between the ionized carboxylate groups brieflands.com. Similarly, interpenetrating polymer network (IPN) hydrogels of poly(ethylene glycol) and poly(acrylic acid) demonstrate pH-dependent swelling, contracting at low pH due to hydrogen bonding and swelling at higher pH due to ionization and electrostatic repulsion nih.gov.

Thermo-Responsive and Thermo-pH-Responsive Polymers

Thermo-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have been extensively studied for biomedical applications. These polymers undergo a reversible phase transition from a soluble to an insoluble state upon heating above their LCST.

The direct investigation of thermo-responsive polymers based on this compound is not prominent in the reviewed literature. However, the principles of tuning the LCST by copolymerization are well-understood. The LCST of a polymer can be adjusted by copolymerizing a thermo-responsive monomer, such as N-isopropylacrylamide (NIPAAm), with hydrophilic or hydrophobic co-monomers. The incorporation of a hydrophobic co-monomer would generally be expected to lower the LCST of the resulting copolymer.

For instance, copolymers of NIPAAm with acrylic acid derivatives have been shown to exhibit both pH and temperature responsiveness, with the LCST being dependent on both the pH and the hydrophobicity of the acrylic acid derivative rsc.org. In such systems, the hydrophobic methoxyphenyl group of p-MPA could potentially be used to fine-tune the LCST of thermo-responsive copolymers. Research on graft hydrogels with both water-soluble and LCST polymer chains has demonstrated that the network topology and the interplay between hydrophilic and hydrophobic interactions are crucial in determining the thermo-responsive mechanical properties espci.frarxiv.org.

Photo Cross-Linkable Polymers

Photo-crosslinkable polymers are materials that can be converted from a liquid or soluble state to a solid, insoluble network upon exposure to light, typically in the presence of a photoinitiator. This process is fundamental to applications such as coatings, adhesives, and 3D printing. Acrylate and methacrylate functional groups are commonly employed in these systems due to their high reactivity in free-radical polymerization.

While specific studies detailing the photo-crosslinking kinetics of polymers derived from this compound were not found, the general principles are applicable. The kinetics of photo-crosslinking in acrylate-based systems are influenced by factors such as the functionality of the monomers, the concentration of the photoinitiator, and the intensity of the light source. The process typically involves the generation of free radicals from the photoinitiator, which then initiate the polymerization of the acrylate double bonds, leading to the formation of a cross-linked network.

The rate of degradation of photo-crosslinked polyacrylate networks has been shown to decrease with an increase in crosslink density, while the apparent activation energy of degradation increases researchgate.net. The presence of oxygen can significantly influence the photo-crosslinking process, often leading to an induction period and a pseudo-first-order termination reaction semanticscholar.org. The methoxyphenyl group in p-MPA could potentially influence the photo-crosslinking process through its electronic effects or by affecting the mobility of the polymer chains.

Liquid Crystalline Polyacrylates

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic nature of liquid crystals. In these materials, rigid, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone, often a polyacrylate.

While direct synthesis and characterization of liquid crystalline homopolymers of this compound are not extensively documented, related structures have been investigated. For example, nematic liquid crystal polymers have been synthesized that incorporate difunctional and monofunctional acrylate liquid crystal monomers to create a network with controlled molecular alignment nih.gov. The methoxyphenyl group is a common component of mesogenic units. For instance, polysiloxanes containing 4-hydroxy-4′-methoxy-α-methylstilbene based mesogens have been synthesized and their liquid crystalline properties studied nih.gov.

The general structure of a side-chain liquid crystalline polyacrylate involves a mesogenic group attached to the acrylate monomer via a flexible spacer. This spacer helps to decouple the motion of the polymer backbone from the self-organizing mesogenic side chains, allowing for the formation of liquid crystalline phases such as nematic and smectic phases. The thermal properties, including the glass transition temperature (Tg) and the clearing temperature (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid), are key characteristics of these materials dtic.milwikipedia.org.

Structure-Property Relationships in Poly(this compound) Materials

The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from this compound, the interplay between the polyacrylate backbone and the methoxyphenyl side groups dictates their thermal, mechanical, and other physical characteristics.

Although specific detailed studies on the structure-property relationships of poly(this compound) are scarce in the reviewed literature, insights can be drawn from related polyacrylates and polymers containing similar structural motifs.

Thermal Properties: The thermal stability and transitions of a polymer are critical for its processing and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine properties like the decomposition temperature and the glass transition temperature (Tg) netzsch.comnexus-analytics.com.myeag.com. For poly(p-methoxyphenol), a polymer with a similar repeating unit, TGA has shown that it starts to lose weight at 136°C and undergoes significant weight loss between 200-700°C researchgate.net. This suggests that the presence of the methoxyphenyl group contributes to the thermal stability. In comparison, poly(methyl methacrylate) (PMMA), a common acrylate polymer, has a glass transition temperature of around 110°C and a decomposition temperature of approximately 360°C makeitfrom.comdesignerdata.nl. The bulkier and more rigid methoxyphenyl side group in poly(p-MPA) would be expected to increase the Tg compared to PMMA due to restricted chain mobility.

Below is an interactive table summarizing typical mechanical and thermal properties of Polymethylmethacrylate (PMMA), which can serve as a reference for understanding the potential properties of polyacrylates.

| Property | Value (PMMA) | Unit |

| Compressive Strength | 120 | MPa |

| Tensile Modulus | 3.2 | GPa |

| Ultimate Tensile Strength | 71 | MPa |

| Elongation at Break | 4.0 | % |

| Glass Transition Temperature | 110 | °C |

| Decomposition Temperature | 360 | °C |

Influence of Polymeric Backbone Architecture on Material Performance

The performance of a polymer is intrinsically linked to its network architecture. In polymers synthesized from monomers like this compound, the arrangement of the polymer backbone significantly dictates the macroscopic properties of the final material. The structural complexity, including the types of functional groups, the diversity of connection points, and the presence of network defects, makes it challenging to predict material behavior using traditional metrics alone. chemrxiv.org

Recent research has moved towards more robust metrics to understand these complex structures. One such metric is the effective cross-link density (XLDeff), which considers the elastic contribution of each cross-link point within the network. chemrxiv.org This approach provides a more accurate correlation between the polymer's microstructure and its thermo-mechanical properties, such as the elastic modulus and the glass transition temperature (Tg). chemrxiv.org For instance, the length of prepolymer chains has a direct impact on their elastic contribution; longer chains can be considered as multiple smaller chains connected by primary linkages, which affects the calculation of effective connections. chemrxiv.org

Furthermore, controlling the arrangement of functional groups on the polymer backbone can enhance uniformity and mechanical properties. Shifting from a random to a more periodic arrangement of functional groups can increase the number of elastically effective chains and the shear modulus, primarily by reducing intramolecular crosslinking. kyoto-u.ac.jp Unconventional polymer network architectures, which deviate from the standard model of randomly-crosslinked chains, are also employed to achieve extreme mechanical properties. nih.gov

Effect of Crosslinking Density on Polymer Network Properties

Crosslinking density, which refers to the number of cross-links within a polymer network, is a critical parameter for tailoring the physical and mechanical properties of acrylate-based thermosets. dtic.mil An increase in crosslinking density generally leads to a more rigid material with enhanced mechanical strength, chemical resistance, and durability. researchgate.net However, this often comes at the cost of reduced flexibility, as higher cross-link density can make polymers more brittle. researchgate.net

The relationship between crosslinking density and material properties is well-documented for (meth)acrylate networks. Key properties influenced include:

Glass Transition Temperature (Tg): Higher crosslinking density restricts the mobility of polymer chains, leading to a higher Tg.

Rubbery Modulus (Er): This is a measure of the material's stiffness above its Tg. The rubbery modulus increases significantly with higher crosslinking density.

Failure Strain and Toughness: There is often a trade-off between the rubbery modulus and failure strain. As crosslinking density increases, the material becomes stiffer (higher modulus) but can withstand less deformation before fracturing (lower failure strain). gatech.edu

Swelling Behavior: In the presence of a solvent, materials with a higher crosslinking density will swell less than those with a lower density. nih.gov The porosity of hydrogels, for example, can be precisely controlled by manipulating the crosslinking density. nih.gov

Dynamic Mechanical Analysis (DMA) is a common technique used to determine the effective crosslinking density in polymer networks by measuring the elastic modulus (E') as a function of temperature. mdpi.com

Impact of Side-Group Structure on Polymer Network Mechanical Properties

The chemical structure of the side-groups in acrylate polymers plays a profound role in determining the network's mechanical and thermo-mechanical properties. For polymers derived from this compound, the bulky, aromatic side-group is a key determinant of its performance characteristics.

Research on various (meth)acrylate networks has established fundamental trends between the side-group structure and key material parameters. Networks featuring phenyl ring side-groups, such as those that would be formed from this compound, are noted for their superior mechanical properties, particularly toughness, especially at lower crosslink densities. researchgate.netgatech.edu

The following table summarizes the range of properties observed in (meth)acrylate networks with systematically varied side-group structures.

| Property | Observed Range | Influence of Side-Group |